

1,3-Dimethyl-2-imidazolidinone proper disposal procedures

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dimethyl-2-imidazolidinone

Cat. No.: B1670677

[Get Quote](#)

An In-Depth Guide to the Proper Disposal of **1,3-Dimethyl-2-imidazolidinone (DMI)**

Introduction: Beyond the Product—A Commitment to Safety

1,3-Dimethyl-2-imidazolidinone (DMI) is a highly effective polar aprotic solvent, prized in pharmaceutical, agrochemical, and polymer synthesis for its excellent solvating properties and high thermal stability.[1][2][3] However, its utility in the lab is matched by the critical importance of its responsible handling and disposal. This guide moves beyond simple instructions to provide a framework for understanding the chemical's hazard profile and the logic behind its proper disposal. Adherence to these protocols is not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

Section 1: Hazard Profile of 1,3-Dimethyl-2-imidazolidinone (DMI)

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe disposal. DMI is a combustible liquid with significant health risks that necessitate its classification as hazardous waste.[4][5][6] It is harmful if swallowed, causes severe eye damage, can be absorbed through the skin, and is a suspected reproductive toxin.[7][8][9]

The decision to treat DMI as hazardous waste stems directly from these properties. Improper disposal, such as drain disposal, could contaminate waterways, while inclusion with general

waste risks exposure to personnel and the environment.[\[6\]](#)

Table 1: Key Safety and Physicochemical Data for DMI

Property	Value	Source(s)
CAS Number	80-73-9	[4] [7] [10]
Appearance	Clear, colorless liquid	[4] [11]
Boiling Point	~225 °C / 438 °F	[4] [11]
Flash Point	~93-95 °C / 199-203 °F (closed cup)	[3] [4] [11] [12]
GHS Hazard Statements	H302 (Harmful if swallowed), H318 (Causes serious eye damage), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure)	[6] [7] [8]
Incompatibilities	Strong oxidizing agents, acid chlorides, phosphorus halides	[4] [5]
Oral Toxicity (LD50, Rat)	1190 - 2000 mg/kg	[4] [8]
Dermal Toxicity (LD50, Rabbit)	930 - >2000 mg/kg	[4] [8]
Biodegradability	Not readily biodegradable	[6]

Section 2: Waste Characterization—The Generator's Responsibility

Under regulations like the US EPA's Resource Conservation and Recovery Act (RCRA), the entity that generates chemical waste is legally responsible for determining if it is hazardous.[\[4\]](#) While DMI is not explicitly listed as a "P-series" or "U-series" hazardous waste under RCRA, it

must be disposed of as hazardous waste because it exhibits hazardous characteristics, primarily toxicity.[4][6]

The Causality of Classification:

- Toxicity: DMI's acute oral toxicity, potential for reproductive harm, and ability to cause serious eye damage classify it as toxic.[6][8]
- Solvent Properties: As a solvent, DMI waste is often mixed with other chemicals. These mixtures must be evaluated as a whole and are almost always considered hazardous waste.

Therefore, all waste streams containing DMI—including pure, unused DMI, reaction mixtures, and contaminated materials—must be handled and disposed of through a licensed hazardous waste management company.

Section 3: Pre-Disposal Protocol: Segregation and Safe Storage

Proper disposal begins the moment waste is generated. Safe, compliant temporary storage is critical to prevent accidental exposure and chemical reactions.

Step-by-Step Segregation and Storage:

- Select the Correct Waste Container: Use a dedicated, chemically compatible container clearly labeled "Hazardous Waste: **1,3-Dimethyl-2-imidazolidinone**". Polyethylene or stainless steel are recommended materials.[3] The container must have a secure, tight-fitting lid.
- Labeling: The label must include the full chemical name, the words "Hazardous Waste," and an accumulation start date. List all components of a mixture, including solvents and reactants.
- Segregation: Store the DMI waste container away from incompatible materials, particularly strong oxidizing agents.[4][5] It should be stored in a designated, well-ventilated satellite accumulation area.

- Container Management: Keep the waste container closed at all times except when adding waste. This prevents the release of vapors and protects against spills.
- Hygroscopic Nature: DMI is hygroscopic (absorbs moisture from the air).[4][10] Keeping the container tightly sealed is crucial to prevent water absorption, which could alter the waste's composition.

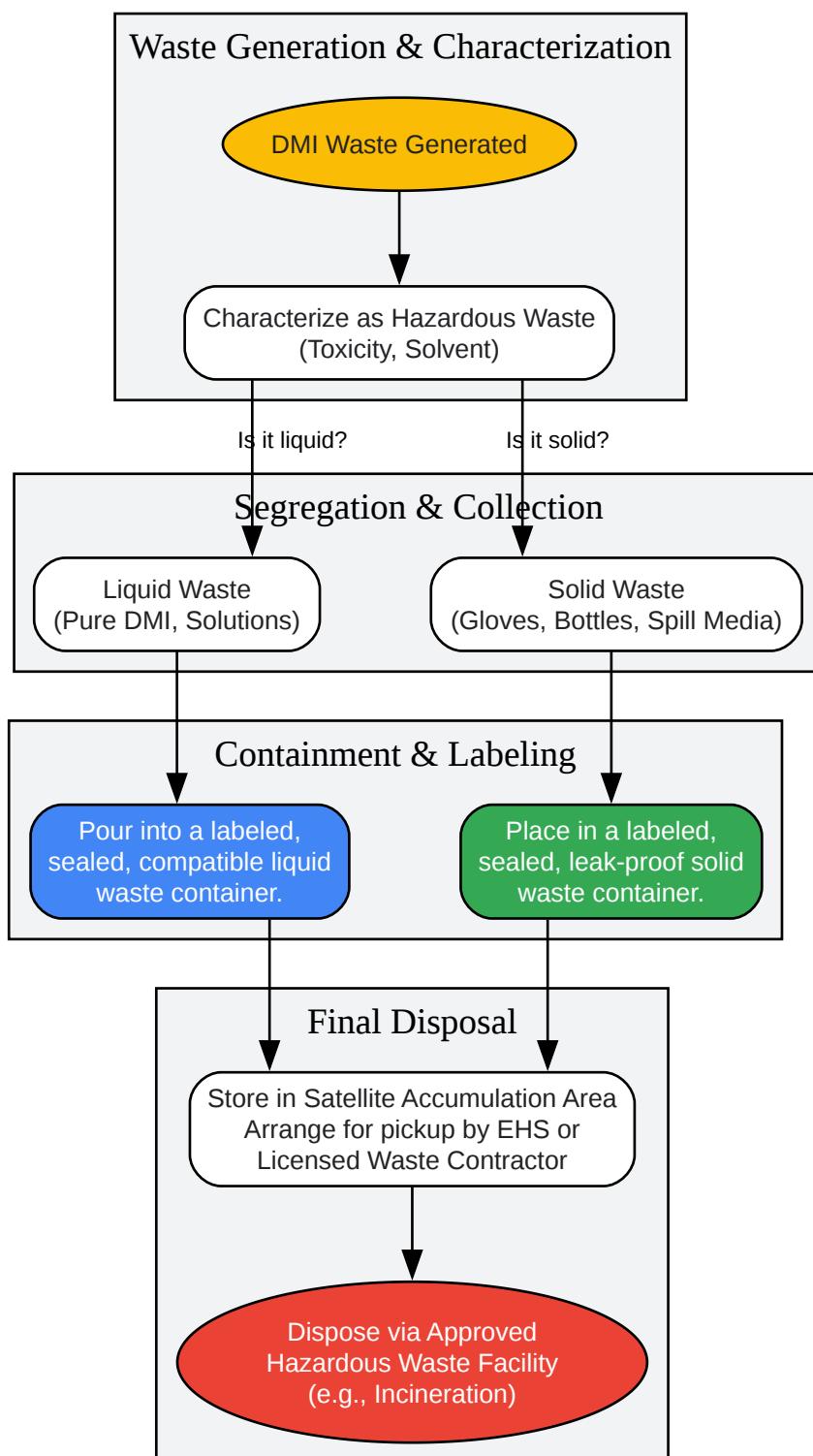
Section 4: Disposal Protocols

The final disposal of DMI must be conducted by a licensed environmental services contractor. The laboratory's role is to prepare the waste correctly for pickup.

Protocol 4.1: Disposal of Liquid DMI Waste (Pure or in Solution)

- Waste Collection: Carefully transfer liquid DMI waste into the designated, labeled hazardous waste container using a funnel.
- Personal Protective Equipment (PPE): Always wear appropriate PPE during transfer, including safety goggles (or a face shield), nitrile gloves, and a lab coat.[7][8][10]
- Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion.
- Secure and Store: After transfer, securely close the container and place it in the designated satellite accumulation area.
- Schedule Pickup: Once the container is full or the accumulation time limit is reached (per institutional or local regulations), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Protocol 4.2: Disposal of DMI-Contaminated Solid Waste


This includes items like gloves, absorbent pads, paper towels, and empty chemical bottles.

- Segregation: Place all DMI-contaminated solid waste into a separate, clearly labeled, leak-proof container or heavy-duty bag designated for this waste stream.
- Bottle Decontamination: An "empty" bottle that once held DMI is not truly empty and must be disposed of as hazardous waste.[6][13] Do not rinse the bottle into the drain. Cap the empty, unrinsed bottle and place it with other solid hazardous waste.

- Containment: Ensure the solid waste container is sealed to prevent any residual liquid from leaking.
- Schedule Pickup: Arrange for disposal of the solid waste container through your EHS department or licensed contractor.

Visualization: DMI Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of DMI waste in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Decision workflow for handling and disposing of DMI waste.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - **1,3-Dimethyl-2-imidazolidinone**, 98%.
- ChemicalBook. (2025). **1,3-Dimethyl-2-imidazolidinone** - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - **1,3-Dimethyl-2-imidazolidinone**.
- Carl ROTH. (n.d.). Safety Data Sheet: **1,3-Dimethyl-2-imidazolidinone**.
- Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH).
- Echemi. (n.d.). **1,3-Dimethyl-2-imidazolidinone** SDS, 80-73-9 Safety Data Sheets.
- RCI Labscan Limited. (2022). SAFETY DATA SHEET - **1,3-Dimethyl-2-imidazolidinone**.
- Chem-Impex. (n.d.). **1,3-Dimethyl-2-imidazolidinone**.
- Spectrum Chemical. (2008). Material Safety Data Sheet - **1,3-Dimethyl-2-imidazolidinone**.
- Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (**1,3-Dimethyl-2-imidazolidinone**).
- ChemicalBook. (n.d.). **1,3-Dimethyl-2-imidazolidinone** CAS#: 80-73-9.
- Mitsui Chemicals America, Inc. (n.d.). DMI™ 1,3 Dimethyl-2-Imidazolidinone.
- CP Lab Safety. (n.d.). **1,3-Dimethyl-2-imidazolidinone**, 25mL, Each.
- Tokyo Chemical Industry Co., Ltd. (n.d.). **1,3-Dimethyl-2-imidazolidinone** | 80-73-9.
- Carl ROTH. (n.d.). Safety Data Sheet: **1,3-Dimethyl-2-imidazolidinone** ROTISOLV® ≥99,5 %.
- Fisher Scientific. (2023). SAFETY DATA SHEET - **1,3-Dimethyl-2-imidazolidinone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 1,3-Dimethyl-2-imidazolidinone CAS#: 80-73-9 [m.chemicalbook.com]
- 3. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. DMI™ (1,3-Dimethyl-2-imidazolidinone) | Mitsui Fine Chemicals, Inc. [mitsuifinechemicals.com]
- 13. rcilabscan.com [rcilabscan.com]
- To cite this document: BenchChem. [1,3-Dimethyl-2-imidazolidinone proper disposal procedures]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670677#1-3-dimethyl-2-imidazolidinone-proper-disposal-procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com